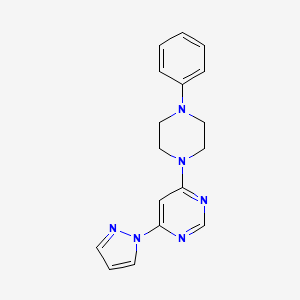

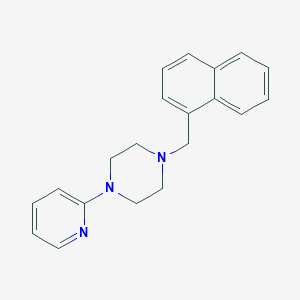

4-(4-phenyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves multiple steps and can be tailored to introduce specific functional groups, enhancing their activity against human enteroviruses, particularly coxsackieviruses. Some derivatives exhibit high antiviral activity at nanomolar concentrations without significant cytotoxic effects (Chern et al., 2004). Another approach uses microwave-assisted synthesis from bis(benzofuran-enaminone) hybrids to efficiently generate piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), demonstrating the versatility of synthetic methods in creating complex pyrimidine derivatives (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveals variations between stoichiometric hydrates and anhydrous forms. These structures exhibit hydrogen bonding in two and three dimensions, illustrating the compound's ability to form complex molecular arrangements (Trilleras et al., 2008).

Chemical Reactions and Properties

Reactivity studies highlight the compound's involvement in forming copper(II) complexes, showcasing non-covalent interactions like lone pair-π and C-H···π, contributing to its chemical versatility. These complexes demonstrate the compound's potential as a ligand in metal coordination chemistry (Bushuev et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, particularly solubility, are crucial for their potential applications. Modification of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus by attaching a salifiable moiety has been explored to enhance water solubility at various pH levels, showing significant improvements (Baraldi et al., 2012).

Chemical Properties Analysis

A broad investigation into the chemical properties of pyrazolo[3,4-d]pyrimidines reveals their role as versatile scaffolds for synthesizing a wide range of derivatives with significant biological activities. This includes potent and broad-spectrum anticancer activities observed in some synthesized derivatives (Singla et al., 2017).

属性

IUPAC Name |

4-(4-phenylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c1-2-5-15(6-3-1)21-9-11-22(12-10-21)16-13-17(19-14-18-16)23-8-4-7-20-23/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTALYOZBOZOLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5339691 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)

![1-(cyclopropylcarbonyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5639069.png)

![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)

![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5639078.png)

![2-cyano-N-(2-furylmethyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5639082.png)

![1'-[(3-chlorophenoxy)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639083.png)

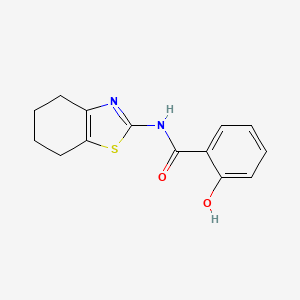

![N-(4-methyl-1,3-thiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639110.png)

![methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5639133.png)

![5-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-2-benzofuran-1(3H)-one](/img/structure/B5639146.png)